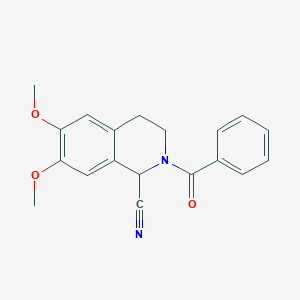

6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile

説明

特性

IUPAC Name |

2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-23-17-10-14-8-9-21(19(22)13-6-4-3-5-7-13)16(12-20)15(14)11-18(17)24-2/h3-7,10-11,16H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUZEIPCMWBNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6,7-Dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

- Molecular Formula : CHNO

- Molecular Weight : 322.4 g/mol

- CAS Number : 1745-07-9

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the tetrahydroisoquinoline core followed by the introduction of methoxy and carbonyl groups.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various derivatives of tetrahydroisoquinoline compounds, including 6,7-Dimethoxy derivatives. Notably, a study reported that certain derivatives exhibited significant activity against K562 cell lines in vitro. The IC values for selected compounds were found to be as low as 0.65 μM, indicating potent anticancer properties compared to standard chemotherapeutic agents like verapamil .

| Compound | IC (μM) | Activity Description |

|---|---|---|

| 6e | 0.66 | Comparable to verapamil |

| 6h | 0.65 | Comparable to verapamil |

| 7c | 0.96 | Comparable to verapamil |

The mechanism by which these compounds exert their anticancer effects is primarily through the modulation of multidrug resistance (MDR) pathways in cancer cells. By inhibiting P-glycoprotein activity, these compounds can enhance the efficacy of conventional chemotherapeutics and potentially overcome resistance in cancer treatment .

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. Preliminary findings suggest that these compounds may have a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Study on Cytotoxicity

In a comparative study involving various tetrahydroisoquinoline derivatives, researchers synthesized multiple analogs and tested their cytotoxicity against different cancer cell lines. The findings indicated that structural modifications significantly influenced biological activity. For example, the introduction of specific substituents at the 2-position enhanced cytotoxic effects while maintaining low toxicity to normal cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that tetrahydroisoquinoline derivatives exhibit favorable absorption and distribution characteristics in vivo. Toxicological assessments revealed that while some derivatives showed promising anticancer activities, they also posed risks for toxicity at higher concentrations. Thus, dose optimization is crucial for therapeutic applications .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, 6,7-dimethoxy-2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolinecarbonitrile has been studied for its ability to inhibit the proliferation of cancer cells. A study demonstrated that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. In vitro studies revealed that it could reduce reactive oxygen species (ROS) levels in neuronal cultures . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various coupling reactions to form new carbon-carbon bonds. For example, it has been successfully incorporated into multi-step synthetic pathways to produce novel isoquinoline derivatives with enhanced biological activity .

Reagent in Chemical Reactions

The compound can act as a reagent in phenyl-carbonyl coupling reactions. Research indicates that it can facilitate the formation of carbon-carbon bonds under mild conditions, making it a valuable tool for chemists seeking to synthesize complex organic frameworks efficiently .

Material Science Applications

Photonic Materials

Recent studies have explored the use of this compound in the development of photonic materials. Its unique optical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy presents opportunities for enhancing the efficiency of solar cells .

Polymerization Initiators

The compound has also been investigated as a potential photoinitiator in polymer chemistry. Its effectiveness in initiating polymerization reactions under UV light makes it a candidate for use in creating advanced polymeric materials with tailored properties .

Data Table: Summary of Applications

準備方法

Core Isoquinoline Scaffold

The tetrahydroisoquinoline framework serves as the foundational structure for this compound. Its biosynthesis in natural products often involves Pictet-Spengler or Bischler-Napieralski reactions, but synthetic routes for derivatives require tailored modifications. The 6,7-dimethoxy substituents enhance electron density, influencing reactivity in electrophilic aromatic substitution and cyclization steps.

Functional Group Complexity

The phenylcarbonyl group at position 2 introduces steric and electronic challenges during acylation, while the nitrile at position 1 necessitates careful handling of cyanating agents to avoid side reactions. These groups collectively demand orthogonal protection-deprotection strategies or sequential addition to prevent cross-reactivity.

Synthetic Routes and Methodologies

Post-Cyclization Functionalization

To introduce the phenylcarbonyl and nitrile groups, the dihydroisoquinoline intermediate must undergo further modifications:

Acylation at Position 2

Cyanation at Position 1

-

Reagents : Trimethylsilyl cyanide (TMSCN) or sodium cyanide.

-

Conditions : Lewis acid catalysis (e.g., ZnI₂) in anhydrous THF.

-

Side Reaction : Hydrolysis of nitrile to amide under acidic or aqueous conditions.

Optimization Strategies for Yield and Purity

Solvent Selection

Catalytic Efficiency

Phosphotungstic acid outperforms conventional Lewis acids (e.g., AlCl₃) in cyclization, reducing reaction time from 12 h to 1 h.

Impurity Profiling

HPLC-MS analyses identify major impurities as:

-

Over-acylated products : Mitigated by controlled benzoyl chloride stoichiometry.

-

Dehydration byproducts : Addressed via low-temperature quenching.

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| One-Pot Cyclization | 80 | 99.1 | High | Industrial |

| Sequential Acylation | 65 | 97.5 | Moderate | Laboratory |

| Cyanide Substitution | 70 | 98.2 | Low | Pilot Scale |

The one-pot method excels in cost and scalability but requires adaptation to incorporate phenylcarbonyl and nitrile groups. Sequential functionalization offers flexibility but suffers from lower yields due to intermediate isolation steps .

Q & A

Q. What are the established synthetic methodologies for 6,7-dimethoxy-substituted tetrahydroisoquinolinecarbonitriles, and how do reaction conditions influence yield?

Synthetic routes often involve cyclocondensation or substitution reactions. For example, describes a protocol where 1-chloro-6,7-dimethoxyisoquinoline derivatives react with nucleophiles (e.g., guanidine or CuCN) in polar aprotic solvents like DMSO under controlled temperatures (100–140°C). Catalysts such as t-buXPhos may enhance reaction efficiency, though yields vary (27–84%) depending on steric and electronic factors . highlights the use of phosphoryl chloride and DMF for formylation, followed by quenching in cold water to isolate intermediates, emphasizing temperature control to prevent side reactions .

Q. How is structural confirmation achieved for this compound class, and what analytical techniques are critical?

X-ray crystallography (e.g., ) resolves stereochemistry and crystal packing, while NMR (¹H/¹³C) and HRMS validate molecular structure and purity . For example, confirms stereochemistry via SMILES strings and InChI keys, critical for distinguishing enantiomers in chiral centers . IR spectroscopy can further verify functional groups like carbonyls or nitriles.

Q. What preliminary biological activities have been reported for structurally related tetrahydroisoquinolinecarbonitriles?

notes that 3-phenyl-substituted derivatives exhibit antibacterial activity by targeting FtsZ, a bacterial cytoskeletal protein. While direct data on the target compound is limited, analogues with electron-withdrawing groups (e.g., nitriles) show enhanced potency due to improved target binding . suggests broader applications in life sciences, likely as enzyme inhibitors or receptor modulators .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of tetrahydroisoquinolinecarbonitriles for antibacterial targets?

SAR studies in demonstrate that substituents at the 3-position (e.g., biphenyl groups) enhance FtsZ inhibition by increasing hydrophobic interactions. Nitrile groups at the 1-position improve metabolic stability but may reduce solubility. Computational docking (e.g., using PubChem data in ) can predict binding modes, while in vitro MIC assays validate efficacy against Gram-positive pathogens .

Q. What strategies improve synthetic efficiency for low-yielding steps, such as cyanation or guanidinylation?

shows that replacing CuCN with Pd-catalyzed cyanation (e.g., using NaCN) may reduce metal contamination and improve yields. For guanidinylation, optimizing base strength (e.g., NaH vs. KOtBu) and solvent polarity (DMSO vs. DMF) can mitigate side reactions. ’s use of SeO₂ for oxidation steps achieves high yields (84%) via controlled stoichiometry and inert atmospheres .

Q. How are deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) utilized in analytical method validation?

Q. What crystallographic data exists for related compounds, and how does it inform co-crystallization trials with target proteins?

provides unit cell parameters and space group data (e.g., P2₁/c for a dicarbonitrile derivative), which guide co-crystallization experiments with bacterial FtsZ or human kinases. Hydrogen-bonding patterns (e.g., N–H···O interactions) suggest potential binding motifs for rational drug design .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。